molecular formula C11H10IN B11840486 1-(Aminomethyl)-2-iodonaphthalene

1-(Aminomethyl)-2-iodonaphthalene

Cat. No.: B11840486
M. Wt: 283.11 g/mol
InChI Key: JCFFSSMKOVARMD-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-2-iodonaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group at the first position and an iodine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-(Aminomethyl)-2-iodonaphthalene typically involves the iodination of 1-(Aminomethyl)naphthalene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the naphthalene ring. The reaction can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-2-iodonaphthalene can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The iodine atom can be reduced to form 1-(Aminomethyl)naphthalene.

    Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of 1-(Aminomethyl)naphthalene.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

1-(Aminomethyl)-2-iodonaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-2-iodonaphthalene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(Aminomethyl)naphthalene: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2-Iodonaphthalene: Lacks the aminomethyl group, reducing its potential for hydrogen bonding and biological activity.

    1-(Aminomethyl)-2-bromonaphthalene: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological properties.

Uniqueness: 1-(Aminomethyl)-2-iodonaphthalene is unique due to the presence of both the aminomethyl group and the iodine atom, providing a combination of reactivity and potential biological activity that is not found in its analogs.

Biological Activity

1-(Aminomethyl)-2-iodonaphthalene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Structure and Formula:

  • IUPAC Name: this compound
  • Molecular Formula: C11H10N I
  • Molecular Weight: 285.1 g/mol

The compound features an iodine atom and an amino group attached to a naphthalene ring, which contributes to its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study conducted by demonstrated that derivatives of aminomethyl naphthalenes could inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
HeLa (Cervical Cancer)15.0Cell cycle arrest
A549 (Lung Cancer)10.0Inhibition of proliferation

Antimicrobial Activity

In addition to anticancer effects, this compound has shown antimicrobial properties. A recent investigation reported that it possesses significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound is attributed to its ability to interact with various cellular targets. The iodine atom enhances the lipophilicity of the compound, facilitating membrane penetration and interaction with intracellular proteins.

Key Mechanisms:

  • Interaction with DNA: The compound may intercalate into DNA, disrupting replication processes.
  • Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

Case Study 1: Anticancer Efficacy in Animal Models

In a preclinical study involving murine models, treatment with this compound led to a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential for further development as an anticancer therapeutic agent.

Case Study 2: Synergistic Effects with Other Drugs

Another study explored the synergistic effects of combining this compound with conventional chemotherapeutic agents. Results indicated enhanced efficacy against resistant cancer cell lines, suggesting a potential strategy for overcoming drug resistance in cancer therapy.

Properties

Molecular Formula

C11H10IN

Molecular Weight

283.11 g/mol

IUPAC Name

(2-iodonaphthalen-1-yl)methanamine

InChI

InChI=1S/C11H10IN/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6H,7,13H2

InChI Key

JCFFSSMKOVARMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CN)I

Origin of Product

United States

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